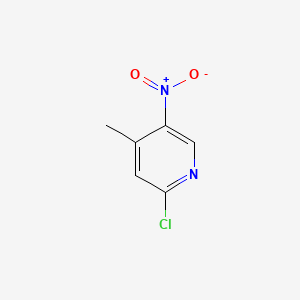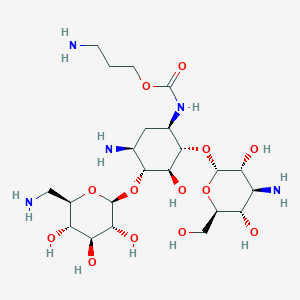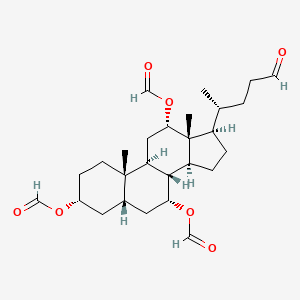
2-Chloro-4-methyl-5-nitropyridine
Descripción general
Descripción
2-Chloro-4-methyl-5-nitropyridine is an important pyridine derivative . It is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-5-nitropyridine involves several steps: nitration, hydrolysis, and chlorination . It may be used in chemical synthesis studies .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-methyl-5-nitropyridine is C6H5ClN2O2 . Its molecular weight is 172.57 . The SMILES string representation is Cc1cc(Cl)ncc1N+=O .Chemical Reactions Analysis
The reaction of 2-Chloro-4-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-5-nitropyridine is a solid with a boiling point of 91 °C/5 mmHg (lit.) and a melting point of 37-39 °C (lit.) . Its density is 1.4±0.1 g/cm3 . The flash point is 113 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-4-methyl-5-nitropyridine: is primarily used in organic synthesis studies . It serves as a versatile intermediate for constructing more complex molecules due to its reactive chloro and nitro groups. For example, it can undergo nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles, leading to a wide range of derivatives with potential applications in medicinal chemistry.
Pharmaceutical Intermediates
This compound is an important intermediate in the pharmaceutical industry. It can be used to synthesize active pharmaceutical ingredients (APIs) and other key intermediates required for drug development . The presence of a nitro group allows for further functionalization, making it a valuable building block in drug design.
Agricultural Chemistry
In the field of agricultural chemistry, 2-Chloro-4-methyl-5-nitropyridine can be utilized to create compounds that serve as precursors for agrochemicals . These derivatives may exhibit properties such as pest repellence or plant growth regulation, contributing to the development of new pesticides or fertilizers.
Material Science
The nitropyridine derivative can be incorporated into materials to modify their properties. For instance, it can be used in the synthesis of novel organic single crystals with potential applications in nonlinear optics (NLO) and optical limiting devices . These materials are crucial for developing advanced photonic technologies.
Biochemical Research
As a biochemical reagent, 2-Chloro-4-methyl-5-nitropyridine can be employed in life science research. It may be used to study biological materials or organic compounds, aiding in the understanding of biochemical processes and the discovery of new biomolecules .
Safety and Hazards
2-Chloro-4-methyl-5-nitropyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Mecanismo De Acción
Target of Action
It is known to be used in chemical synthesis studies , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Biochemical Pathways
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. This suggests that it may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Given its use in chemical synthesis studies , it can be inferred that its action results in the formation of new chemical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitropyridine. For instance, it’s recommended to store the compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature can affect its stability. Furthermore, its safety information indicates that it can cause irritation to the eyes, skin, and respiratory system , suggesting that its action and efficacy can be influenced by the exposure route and the protective measures taken during handling.
Propiedades
IUPAC Name |
2-chloro-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUMEVIIGNXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323073 | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-5-nitropyridine | |
CAS RN |
23056-33-9 | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the structural characteristics of 2-chloro-4-methyl-5-nitropyridine?
A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP method and the 6-311++G (d,p) basis set to elucidate the structure of 2-chloro-4-methyl-5-nitropyridine [, ]. This computational approach allowed the researchers to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Furthermore, the study compared these theoretical calculations with experimental data obtained through spectral measurements, including nuclear magnetic resonance (NMR) spectroscopy. This comparison validated the accuracy of the theoretical predictions and provided a comprehensive understanding of the molecule's structure [, ].
Q2: What analytical techniques were used to study 2-chloro-4-methyl-5-nitropyridine, and how do they contribute to understanding its properties?
A2: The research employed a combination of experimental and theoretical methods to analyze 2-chloro-4-methyl-5-nitropyridine. Experimentally, spectral techniques such as vibrational spectroscopy and NMR were utilized [, ]. Vibrational spectroscopy helps to identify characteristic functional groups within the molecule based on their unique vibration patterns. NMR spectroscopy, on the other hand, provides insights into the arrangement of atoms and the electronic environment surrounding them. These experimental techniques were complemented by theoretical calculations using DFT [, ]. DFT calculations enable the prediction of various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. By comparing the experimental spectra with the theoretically calculated values, researchers were able to confirm the accuracy of the predicted structure and gain a deeper understanding of the molecule's behavior [, ]. This multi-faceted approach, combining experimental and computational methods, provides a robust and comprehensive characterization of 2-chloro-4-methyl-5-nitropyridine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)